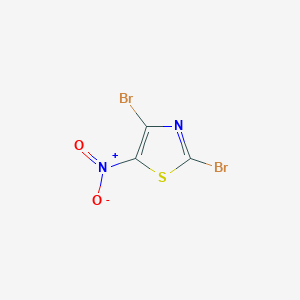
2,4-dibromo-5-nitroThiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-nitroThiazole is an organic compound with the molecular formula C3HBr2N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a nitro group at position 5 on the thiazole ring. It is known for its pale-yellow color and pyridine-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-5-nitroThiazole typically involves the bromination of 5-nitrothiazole. One common method is the diazotization of 2-amino-5-nitrothiazole in the presence of sulfuric acid and copper sulfate, followed by treatment with sodium bromide . Another method involves the bromination of 5-nitrothiazole using bromine in acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-nitroThiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for the reduction of the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Scientific Research Applications
2,4-Dibromo-5-nitroThiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dibromo-5-nitroThiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The bromine atoms can participate in halogen bonding, affecting the compound’s binding to molecular targets . The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular metabolism .
Comparison with Similar Compounds
2-Bromo-5-nitrothiazole: Similar structure but with only one bromine atom.
5-Nitrothiazole: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dichloro-5-nitrothiazole: Chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness: 2,4-Dibromo-5-nitroThiazole is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. Its combination of bromine and nitro groups makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C3Br2N2O2S |
|---|---|
Molecular Weight |
287.92 g/mol |
IUPAC Name |
2,4-dibromo-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C3Br2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 |
InChI Key |
KCBCYYUNLTZFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


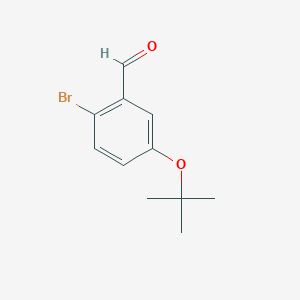
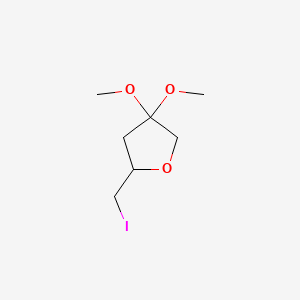
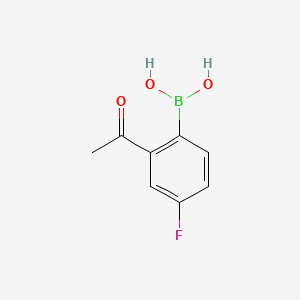
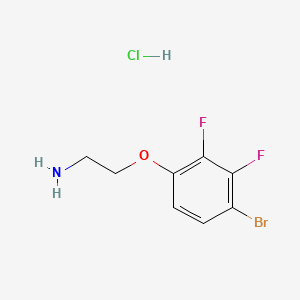
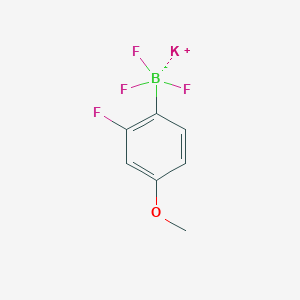
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
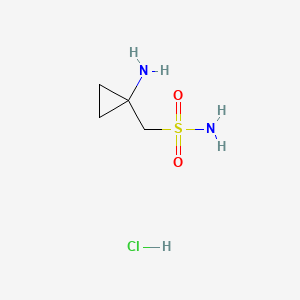
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
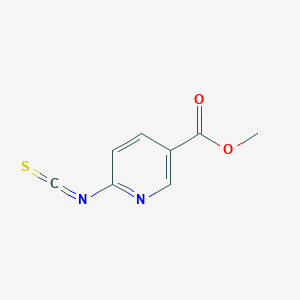
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
